molecular formula C13H14N2O2S B1629011 Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate CAS No. 630410-54-7

Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B1629011
CAS No.: 630410-54-7
M. Wt: 262.33 g/mol
InChI Key: YBQNMAMPTOMQNW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that combines a thiazole ring with a pyridine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyridine rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, reacting ethyl 2-bromoacetate with thiourea under basic conditions can yield ethyl thiazole-4-carboxylate.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-ethylpyridine is coupled with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions using robust and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole ring can engage in π-π stacking interactions, while the pyridine ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-methylpyridin-4-yl)thiazole-4-carboxylate
  • Ethyl 2-(2-phenylpyridin-4-yl)thiazole-4-carboxylate
  • Ethyl 2-(2-chloropyridin-4-yl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate is unique due to the specific substitution pattern on the pyridine ring, which can influence its electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2-ethylpyridin-4-yl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-10-7-9(5-6-14-10)12-15-11(8-18-12)13(16)17-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQNMAMPTOMQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C2=NC(=CS2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620248
Record name Ethyl 2-(2-ethylpyridin-4-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630410-54-7
Record name Ethyl 2-(2-ethylpyridin-4-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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